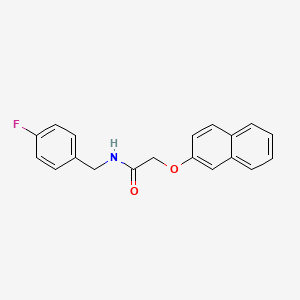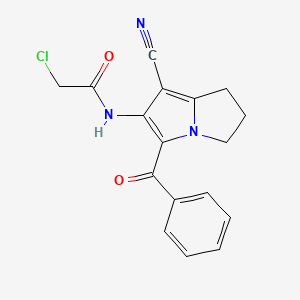![molecular formula C18H14F2O3 B5811515 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as DBZ, is a synthetic compound that has been studied for its potential application in various fields of scientific research.
Mécanisme D'action
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that is involved in the cleavage of various transmembrane proteins, including Notch receptors. By blocking the Notch signaling pathway, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can induce apoptosis in cancer cells, promote neural stem cell differentiation, and modulate the immune response by regulating the differentiation and function of T cells. 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in lab experiments is its specificity for gamma-secretase inhibition, which allows for the selective targeting of the Notch signaling pathway. However, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. One area of interest is the development of more potent and selective gamma-secretase inhibitors based on the structure of 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. Another area of interest is the investigation of the effects of 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one on other signaling pathways and cellular processes. Additionally, further studies are needed to determine the potential therapeutic applications of 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in various disease states.
Méthodes De Synthèse
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized by reacting 4,8-dimethyl-2H-chromen-2-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been studied for its potential application in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells by blocking the Notch signaling pathway. In neuroscience, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been studied for its potential role in promoting neural stem cell differentiation and neurogenesis. In immunology, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to modulate the immune response by regulating the differentiation and function of T cells.
Propriétés
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2O3/c1-10-8-17(21)23-18-11(2)16(7-6-12(10)18)22-9-13-14(19)4-3-5-15(13)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKPUZFKHMDXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

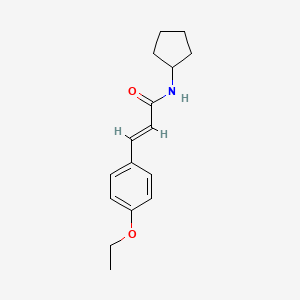
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
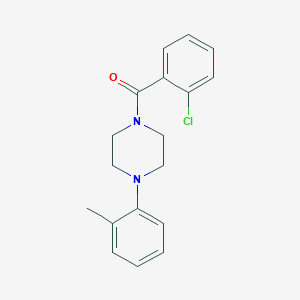
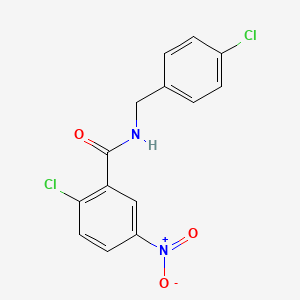

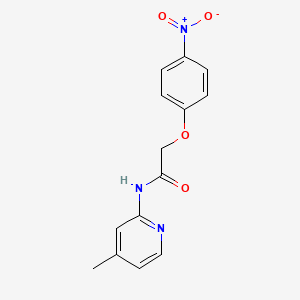
![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)
